

Vapor Pressure of Isopropyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl valerate*

Cat. No.: *B102743*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl valerate (also known as propan-2-yl pentanoate) is a volatile organic compound with the chemical formula $C_8H_{16}O_2$.^{[1][2]} It is an ester characterized by a fruity aroma and is used in the fragrance and flavor industries. A thorough understanding of its vapor pressure is critical for a variety of applications, including formulation development, safety assessments, and the design of manufacturing processes where evaporation rates and volatility are key parameters. This technical guide provides a comprehensive overview of the vapor pressure of **isopropyl valerate**, including available data, detailed experimental protocols for its measurement, and relevant physicochemical properties.

Physicochemical Properties of Isopropyl Valerate

A summary of the key physicochemical properties of **isopropyl valerate** is presented below. This data is essential for understanding its volatility and for use in various thermodynamic calculations.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₂	[1] [2] [3] [4]
Molecular Weight	144.21 g/mol	[1] [3] [5]
Boiling Point	157.09 °C (Predicted)	[6]
Flash Point	46.67 °C	[7]
Vapor Pressure (estimated)	2.9433 hPa (2.208 mmHg) at 20°C	[3]
Vapor Pressure (estimated)	2.906 mmHg at 25°C	[7]
Water Solubility (estimated)	356.7 mg/L at 25°C	[6] [7]
Log Kow (estimated)	2.76	[6]

Vapor Pressure Data

Currently, there is a lack of extensive experimental data for the vapor pressure of **isopropyl valerate** across a wide range of temperatures in publicly available literature. The table below summarizes the available estimated values.

Temperature (°C)	Temperature (K)	Vapor Pressure (hPa)	Vapor Pressure (mmHg)	Source
20	293.15	2.9433	2.208	[3]
25	298.15	3.84	2.88	[6]

For comparative purposes, the Antoine equation constants and calculated vapor pressures for a structural isomer, isobutyl isobutyrate (2-methylpropyl 2-methylpropanoate), which has the same molecular formula (C₈H₁₆O₂) and a similar boiling point, are provided. The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature:

$$\log_{10}(P) = A - (B / (T + C))$$

where P is the vapor pressure in bar and T is the temperature in Kelvin.

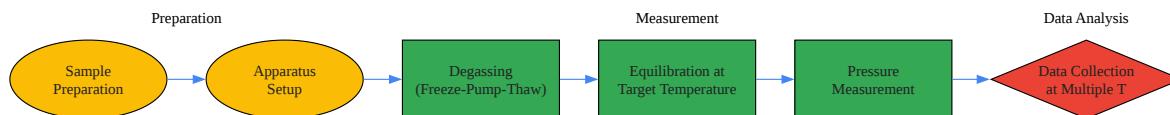
Antoine Constants for Isobutyl Isobutyrate:[8]

- A = 4.76033
- B = 1806.356
- C = -40.698

Temperature (°C)	Temperature (K)	Calculated Vapor Pressure (mmHg) for Isobutyl Isobutyrate
20	293.15	3.45
40	313.15	9.98
60	333.15	25.4
80	353.15	58.2
100	373.15	122.4
120	393.15	237.8
140	413.15	430.7

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure for a volatile organic compound like **isopropyl valerate** can be accomplished through several established experimental methods. The choice of method often depends on the expected vapor pressure range and the required accuracy. Detailed, generalized protocols for the most common methods are provided below.


Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a constant temperature.[9]

Principle: A sample of the liquid is placed in a thermostatically controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is measured directly using a pressure transducer.

Detailed Methodology:

- **Sample Preparation:** A pure sample of **isopropyl valerate** is obtained.
- **Apparatus Setup:**
 - A thermostatically controlled sample cell made of glass or stainless steel is used.
 - The cell is connected to a high-vacuum pump and a high-precision pressure transducer (e.g., a capacitance manometer).
 - The temperature of the sample cell is controlled to within ± 0.1 K.
- **Degassing:** The liquid sample is introduced into the cell. To remove dissolved gases, the sample is typically frozen with liquid nitrogen, and the cell is evacuated. The sample is then thawed, allowing dissolved gases to escape into the headspace, which is then evacuated. This freeze-pump-thaw cycle is repeated multiple times until no more gas is evolved upon thawing.
- **Equilibration and Measurement:**
 - The degassed sample is brought to the desired temperature in the thermostatted bath.
 - The system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.
 - The vapor pressure is recorded from the pressure transducer.
- **Data Collection:** Measurements are repeated at various temperatures to establish the vapor pressure curve.

[Click to download full resolution via product page](#)

Workflow for the Static Vapor Pressure Measurement Method.

Dynamic Method (Gas Saturation Method)

The dynamic, or gas saturation, method involves saturating an inert gas with the vapor of the substance and then determining the amount of substance transported by the gas.

Principle: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over the liquid sample at a known, constant temperature and pressure. The gas becomes saturated with the vapor of the substance. The amount of vaporized substance is then determined, typically by trapping and weighing it.

Detailed Methodology:

- Apparatus Setup:
 - A temperature-controlled saturator containing the **isopropyl valerate** sample.
 - A system for precise control and measurement of the carrier gas flow rate.
 - A cold trap (e.g., cooled with liquid nitrogen) or an analytical system (e.g., gas chromatography) to quantify the amount of vaporized sample.
- Procedure:
 - The carrier gas is passed through the saturator at a low flow rate to ensure saturation.

- The total volume of the carrier gas that has passed through the saturator is measured over a specific time period.
- The vaporized **isopropyl valerate** is collected in the cold trap.
- Quantification: The mass of the condensed **isopropyl valerate** in the trap is determined gravimetrically.
- Calculation: The partial pressure of the **isopropyl valerate** (which is its vapor pressure) is calculated using the ideal gas law, based on the measured mass of the vapor, the total volume of the gas that passed through, and the temperature.

[Click to download full resolution via product page](#)

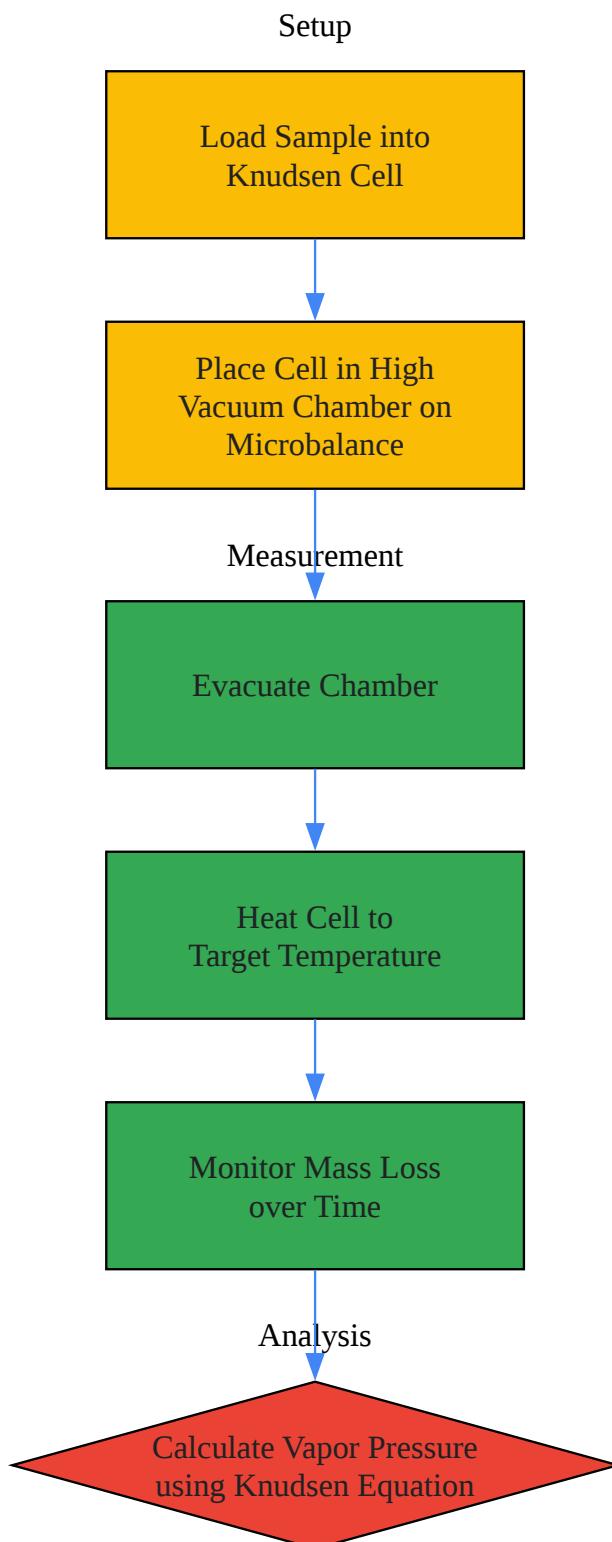
Workflow for the Dynamic Vapor Pressure Measurement Method.

Knudsen Effusion Method

The Knudsen effusion method is suitable for measuring low vapor pressures. It is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum. [10]

Principle: The sample is placed in a thermostatically controlled cell with a small, well-defined orifice. The cell is placed in a high-vacuum chamber. The rate of mass loss due to the effusion of vapor molecules through the orifice is measured, and from this, the vapor pressure is calculated using the Knudsen equation.[10]

Detailed Methodology:


- Apparatus Setup:
 - A Knudsen cell, which is a small container with a precisely machined orifice of known area.

- A high-vacuum system capable of maintaining a pressure significantly lower than the vapor pressure of the sample.
- A microbalance to continuously measure the mass of the Knudsen cell.
- A temperature control system for the Knudsen cell.
- Procedure:
 - A known mass of **isopropyl valerate** is placed in the Knudsen cell.
 - The cell is placed in the vacuum chamber and heated to the desired temperature.
 - The mass of the cell is continuously monitored over time.
- Calculation: The vapor pressure, P, is calculated using the following equation:

$$P = (\Delta m / (A * \Delta t)) * \sqrt{2 * \pi * R * T / M}$$

where:

- $\Delta m / \Delta t$ is the rate of mass loss.
- A is the area of the orifice.
- R is the ideal gas constant.
- T is the absolute temperature.
- M is the molar mass of the substance.

[Click to download full resolution via product page](#)

Workflow for the Knudsen Effusion Vapor Pressure Measurement.

Signaling Pathways

A thorough search of the scientific literature did not reveal any established biological signaling pathways directly involving **isopropyl valerate**. Its primary role in biological systems is related to its presence as a volatile organic compound in some organisms.^[1] Therefore, a diagram of a signaling pathway is not applicable to the current understanding of this compound's function.

Conclusion

This technical guide has summarized the available data on the vapor pressure of **isopropyl valerate** and provided detailed, generalized protocols for its experimental determination. While specific experimental data for **isopropyl valerate** remains scarce, the provided methodologies and comparative data for a structural isomer offer a solid foundation for researchers and professionals working with this compound. Accurate determination of its vapor pressure as a function of temperature through the described experimental methods is recommended for applications requiring precise knowledge of its volatility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl valerate | C8H16O2 | CID 87598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. propan-2-yl pentanoate | Molport-006-122-582 | Novel [molport.com]
- 3. scent.vn [scent.vn]
- 4. Isopropyl valerate | SIELC Technologies [sielc.com]
- 5. Isopropyl isovalerate | C8H16O2 | CID 61914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EPI System Information for isopropyl valerate 18362-97-5 [thegoodsentscompany.com]
- 7. isopropyl valerate, 18362-97-5 [thegoodsentscompany.com]
- 8. Propanoic acid, 2-methyl-, 2-methylpropyl ester [webbook.nist.gov]
- 9. revroum.lew.ro [revroum.lew.ro]

- 10. pragolab.cz [pragolab.cz]
- To cite this document: BenchChem. [Vapor Pressure of Isopropyl Valerate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102743#vapor-pressure-of-isopropyl-valerate\]](https://www.benchchem.com/product/b102743#vapor-pressure-of-isopropyl-valerate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com